3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the amino position.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialized materials and polymers.
Wirkmechanismus
The mechanism of action for 3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperazine ring provides a scaffold that can interact with various biological targets, potentially affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Similar structure but lacks the nitrobenzenesulfonyl group.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring but with different substituents.
Uniqueness
3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one is unique due to the presence of both the nitrobenzenesulfonyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H18N4O5S |
---|---|
Molekulargewicht |
342.37 g/mol |
IUPAC-Name |
3-amino-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H18N4O5S/c14-6-5-13(18)15-7-9-16(10-8-15)23(21,22)12-4-2-1-3-11(12)17(19)20/h1-4H,5-10,14H2 |
InChI-Schlüssel |
QJGLFTFNBHUZKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)CCN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.